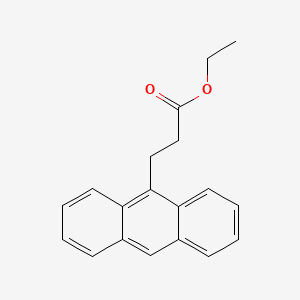

Ethyl 3-(anthracen-9-YL)propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 3-(anthracen-9-yl)propanoate is an organic compound with the molecular formula C19H18O2 It is an ester derived from anthracene, a polycyclic aromatic hydrocarbon, and propanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(anthracen-9-yl)propanoate can be synthesized through several methods. One common approach involves the reaction of 9-anthraldehyde with ethyl 3-bromopropanoate in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Another method involves the Knoevenagel condensation of 9-anthraldehyde with ethyl cyanoacetate, followed by reduction and esterification steps . This multi-step process requires careful control of reaction conditions to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Optimization of reaction conditions and purification techniques is crucial for efficient industrial production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(anthracen-9-yl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of 9-anthracenepropanoic acid or 9-anthracenyl ketone.

Reduction: Formation of 3-(anthracen-9-yl)propan-1-ol or 3-(anthracen-9-yl)propanal.

Substitution: Formation of nitroanthracene or haloanthracene derivatives.

Scientific Research Applications

Ethyl 3-(anthracen-9-yl)propanoate has several applications in scientific research:

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development and as a probe for studying drug interactions.

Industry: Utilized in the production of dyes, pigments, and other materials that require specific structural and optical properties.

Mechanism of Action

The mechanism of action of ethyl 3-(anthracen-9-yl)propanoate is primarily related to its ability to interact with various molecular targets through its aromatic and ester functional groups. The compound can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with proteins, nucleic acids, and other biomolecules. These interactions can influence the behavior of biological systems and provide insights into molecular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Ethyl 3-(9-anthryl)propanoate: A closely related compound with similar structural and chemical properties.

9-Anthraldehyde oxime: Another derivative of anthracene with distinct functional groups and applications.

Ethyl 3-(10-chloroanthracen-9-yl)-5-methylisoxazole-4-carboxylate: A compound with additional functional groups that confer unique reactivity and properties.

Uniqueness

Ethyl 3-(anthracen-9-yl)propanoate is unique due to its combination of an anthracene moiety and an ester functional group. This combination imparts specific chemical reactivity and optical properties, making it valuable for various research applications. Its ability to undergo diverse chemical reactions and interact with biological systems further enhances its versatility and utility in scientific studies.

Biological Activity

Ethyl 3-(anthracen-9-YL)propanoate, a compound characterized by its anthracene moiety, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, synthesizing findings from various studies and highlighting its implications in pharmacology.

Chemical Structure and Properties

This compound has the molecular formula C19H16O2 and is classified under esters. The presence of the anthracene ring contributes to its photophysical properties, which may influence its biological interactions.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Anticancer Activity :

- Studies have shown that compounds containing anthracene derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, research indicates that similar anthracene-based compounds inhibit cell proliferation in breast and prostate cancer models through mechanisms involving apoptosis and cell cycle arrest .

-

Antimicrobial Properties :

- This compound and its analogs have demonstrated antimicrobial activity against a range of bacterial strains. In particular, certain derivatives have shown effectiveness against drug-resistant strains of Staphylococcus aureus and Bacillus anthracis with Minimum Inhibitory Concentration (MIC) values in the low micromolar range .

-

Endocrine Disruption Potential :

- Given the structural similarities to known endocrine-disrupting chemicals (EDCs), studies suggest that this compound may interact with hormone receptors, potentially leading to alterations in endocrine function . This aspect warrants further investigation to assess any long-term health implications.

Anticancer Activity

A study explored the effects of various anthracene derivatives on cancer cell lines. The results indicated that this compound induced apoptosis in MCF-7 (breast cancer) cells, with a notable decrease in cell viability at concentrations above 10 µM. The mechanism was linked to the activation of caspase pathways, suggesting a potential for development as an anticancer agent.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 8.5 | Apoptosis via caspase activation |

| Analog A | PC-3 | 12.0 | Cell cycle arrest |

| Analog B | HeLa | 15.0 | Apoptosis induction |

Antimicrobial Activity

In antimicrobial assays, this compound exhibited significant antibacterial activity against both S. aureus and B. anthracis. The following table summarizes the MIC values observed:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1.25 |

| Bacillus anthracis | 2.5 |

Properties

Molecular Formula |

C19H18O2 |

|---|---|

Molecular Weight |

278.3 g/mol |

IUPAC Name |

ethyl 3-anthracen-9-ylpropanoate |

InChI |

InChI=1S/C19H18O2/c1-2-21-19(20)12-11-18-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)18/h3-10,13H,2,11-12H2,1H3 |

InChI Key |

VZVCKDRAXQXTTN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1=C2C=CC=CC2=CC3=CC=CC=C31 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.